molecular formula C6H8Cl2O4S B15177113 3,3'-Sulphonyldipropionyl dichloride CAS No. 94088-94-5

3,3'-Sulphonyldipropionyl dichloride

Cat. No.: B15177113
CAS No.: 94088-94-5
M. Wt: 247.10 g/mol
InChI Key: IGGIVQUWQUIPLQ-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Chemistry and Acyl Halides

Organosulfur compounds, which are organic compounds containing sulfur, are ubiquitous in nature and synthetic chemistry, exhibiting a wide range of chemical and physical properties. wikipedia.org The sulfonyl group (>S(=O)₂) in 3,3'-Sulphonyldipropionyl dichloride is a key functional group in this class, imparting specific electronic and structural characteristics to the molecule. wikipedia.org

Concurrently, the compound is classified as an acyl halide, specifically an acyl chloride. google.com Acyl halides are derivatives of oxoacids where a hydroxyl group is replaced by a halide. google.com The acyl chloride groups in this compound are highly reactive, readily undergoing nucleophilic acyl substitution reactions. This reactivity is central to its function in chemical synthesis.

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C₆H₈Cl₂O₄S
Molecular Weight 247.1 g/mol
CAS Number 94088-94-5
Canonical SMILES C(CS(=O)(=O)CCC(=O)Cl)C(=O)Cl

Note: Data sourced from publicly available chemical databases.

Significance as a Bifunctional Reagent and Monomer Precursor

The defining characteristic of this compound is its bifunctionality. The presence of two reactive acyl chloride groups allows it to react with two equivalents of a nucleophile, making it an excellent cross-linking agent or a monomer in step-growth polymerization. nih.gov

This bifunctionality is pivotal in polymer chemistry, where it is used to synthesize various polymers, including polyamides and polythioesters. mdpi.com By reacting with diamines, it forms polyamides with a sulfonyl group integrated into the polymer backbone. Similarly, reaction with dithiols can yield polythioesters. The incorporation of the sulfonyl group can influence the final properties of the polymer, such as its thermal stability, solubility, and mechanical strength.

Historical Development and Evolution of Synthetic Utility

The development of sulfonyl chlorides as a class of compounds has a history rooted in the broader advancements of organic sulfur chemistry. researchgate.net The synthesis of sulfonyl halides, in general, has been a subject of extensive research, with various methods developed over time, often starting from sulfonic acids or their salts. researchgate.netnih.gov

While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, its synthetic utility has evolved with the growing demand for specialized polymers. The general preparative route for such diacyl chlorides often involves the chlorination of the corresponding dicarboxylic acid, in this case, 3,3'-sulfonyldipropionic acid. Reagents like thionyl chloride are commonly employed for this transformation.

The increasing interest in high-performance polymers has driven the exploration of various bifunctional monomers, including those containing sulfonyl groups. This has led to a greater appreciation for the synthetic utility of compounds like this compound in creating polymers with desirable characteristics for a range of applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94088-94-5

Molecular Formula

C6H8Cl2O4S

Molecular Weight

247.10 g/mol

IUPAC Name

3-(3-chloro-3-oxopropyl)sulfonylpropanoyl chloride

InChI

InChI=1S/C6H8Cl2O4S/c7-5(9)1-3-13(11,12)4-2-6(8)10/h1-4H2

InChI Key

IGGIVQUWQUIPLQ-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)CCC(=O)Cl)C(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 3,3 Sulphonyldipropionyl Dichloride

Established Synthetic Pathways to Sulfonyl Dichlorides

The traditional synthesis of sulfonyl dichlorides, including 3,3'-Sulphonyldipropionyl dichloride, generally involves two key transformations: the conversion of dicarboxylic acids to their corresponding dichlorides and the introduction of the sulfonyl group.

The conversion of a dicarboxylic acid to a dicarboxylic acid dichloride is a common transformation in organic synthesis. Several reagents are widely used for this purpose, with thionyl chloride (SOCl₂) being one of the most prevalent. researchgate.net The reaction typically involves heating the dicarboxylic acid with an excess of thionyl chloride, which serves as both the chlorinating agent and the solvent. researchgate.net The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the resulting acid dichloride. chemguide.co.uk

Other chlorinating agents such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) can also be employed. researchgate.netchemguide.co.uk The reaction with PCl₅ produces the acyl chloride and phosphorus oxychloride (POCl₃) as a byproduct. chemguide.co.uk When PCl₃ is used, the byproduct is phosphorous acid (H₃PO₃). chemguide.co.uk In both cases, the acyl chloride is typically isolated by fractional distillation. chemguide.co.uk Phosgene (COCl₂) is another reagent that can be used, particularly under specific conditions of high pressure and temperature, to produce dicarboxylic acid dichlorides in high yields without the need for a catalyst. google.com

A patent describes a process for preparing 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride by reacting the corresponding dicarboxylic acid with thionyl chloride in a solvent like toluene (B28343) or xylene, in the presence of a tertiary amine catalyst such as quinoline (B57606) or N-methyl-morpholine. google.com Another patent details the preparation of 1,4-cyclohexanedicarboxylic acid dichloride by reacting the diacid with thionyl chloride, with a focus on retaining the cis isomer configuration. patsnap.com

Table 1: Common Reagents for Dicarboxylic Acid Dichloride Formation

ReagentFormulaByproductsSeparation Method
Thionyl chlorideSOCl₂SO₂, HClFractional distillation
Phosphorus(V) chloridePCl₅POCl₃, HClFractional distillation
Phosphorus(III) chloridePCl₃H₃PO₃Fractional distillation
PhosgeneCOCl₂HCl, CO₂Not specified

Oxidation-Based Routes for Sulfonyl Group Introduction

The formation of the sulfonyl chloride group is typically achieved through oxidation of a suitable sulfur-containing precursor. Common starting materials for this transformation include thiols (R-SH), disulfides (R-S-S-R), and thioacetates. organic-chemistry.orgacsgcipr.org A variety of oxidizing agents and chlorinating agents are employed in these reactions.

One common method involves the oxidative chlorination of thiols. A combination of N-chlorosuccinimide (NCS) and dilute hydrochloric acid can smoothly oxidize thiols to their corresponding sulfonyl chlorides in good yields. organic-chemistry.org Another approach utilizes a mixture of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) for the direct oxidative conversion of thiols to sulfonyl chlorides. organic-chemistry.org This method is advantageous due to its short reaction times and mild conditions. organic-chemistry.org Zirconium tetrachloride can be used as a catalyst in conjunction with hydrogen peroxide for the same transformation. organic-chemistry.org

A mixture of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) is another effective reagent for the oxidative chlorination of thiols and disulfides, producing sulfonyl chlorides in high yields. organic-chemistry.org Industrial processes for preparing arylsulfonyl chlorides often involve the reaction of an arene with chlorosulfuric acid. wikipedia.org A modified Sandmeyer reaction, reacting a diazonium salt with sulfur dioxide in the presence of copper salts, is also a well-established method. wikipedia.orgacs.org

Recent advancements have focused on more environmentally friendly methods. For instance, the oxidation of thiols using N-chlorosuccinimide or N-bromosuccinimide in isopropanol (B130326) has been reported. researchgate.net Photocatalysis offers a unique approach where the reaction pathway can be controlled by the wavelength of incident light, allowing for the selective synthesis of sulfonyl chlorides from S-arylthioacetates. nih.gov

Advanced Synthetic Strategies and Process Optimization

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign methods. This includes considerations for stereoselectivity, adherence to green chemistry principles, and optimization of reaction conditions.

While the synthesis of this compound itself does not inherently involve the creation of chiral centers, stereoselectivity can be a crucial factor in the synthesis of more complex sulfonyl chlorides. For example, the addition of sulfonyl chlorides to acetylenes can be controlled to produce (Z)-β-chlorovinyl sulfones stereoselectively in the presence of a copper salt catalyst. thieme-connect.com The choice of catalyst and additives is critical for achieving high stereoselectivity in such reactions. thieme-connect.com In the synthesis of 1,4-cyclohexanedicarboxylic acid dichloride, controlling the reaction temperature is important to prevent the isomerization of the cis-isomer to the trans-isomer. patsnap.com

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of sulfonyl dichloride synthesis, this translates to several key areas of research.

One significant area is the replacement of hazardous reagents and solvents. Traditional methods often employ harsh and toxic chemicals like thionyl chloride and chlorosulfonic acid. thieme-connect.comrsc.org Recent developments have explored the use of safer and more environmentally friendly alternatives. For example, a method for synthesizing sulfonyl chlorides from S-alkylisothiourea salts using N-chlorosuccinimide (NCS) as the chlorinating agent has been developed. organic-chemistry.org This method avoids the use of chlorine gas and allows for the recycling of the succinimide (B58015) byproduct. organic-chemistry.org

The use of water as a solvent is another important aspect of green chemistry. rsc.org A simple and rapid method for the synthesis of sulfonyl chlorides and bromides involves the oxyhalogenation of thiols and disulfides with oxone-KX (X=Cl or Br) in water. rsc.org Metal-free, aerobic oxidation of thiols in the presence of ammonium (B1175870) nitrate and an aqueous solution of HCl or HBr provides an environmentally benign route to sulfonyl chlorides and bromides. rsc.org

The development of one-pot syntheses also aligns with green chemistry principles by reducing the number of steps, minimizing waste, and improving efficiency. For example, the in-situ preparation of sulfonyl chlorides from thiols followed by reaction with an amine to form sulfonamides in the same reaction vessel is a convenient and efficient process. organic-chemistry.org

Optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency while minimizing costs and environmental impact. Key parameters that are often optimized include the choice of solvent, the use of catalysts, and temperature control.

Solvent Effects: The choice of solvent can significantly influence the rate and outcome of a reaction. nih.gov For the synthesis of sulfinamides from sulfonyl chlorides, dichloromethane (B109758) was found to be a superior solvent compared to acetonitrile, THF, and EtOAc. nih.gov In the preparation of dicarboxylic acid dichlorides, inert solvents like toluene, xylene, or even linear hydrocarbons can be used. researchgate.netgoogle.com The solvolysis of sulfonyl chlorides, a reaction with the solvent, has been studied in a wide variety of solvents to understand the reaction mechanism. nih.govresearchgate.net

Catalysis: Catalysts can increase the reaction rate and selectivity. In the formation of dicarboxylic acid dichlorides from dicarboxylic acids and thionyl chloride, tertiary amines like quinoline or N-methyl-morpholine can be used as catalysts. google.com Copper salts are often used as catalysts in the Sandmeyer-type synthesis of sulfonyl chlorides. acs.org Palladium catalysts have been used for the difunctionalization of unsaturated C-C bonds with acid chlorides. nih.gov

Temperature Control: Temperature is a critical parameter in many chemical reactions. For instance, in the synthesis of 1,4-cyclohexanedicarboxylic acid dichloride, maintaining the temperature between 45-50°C is important to prevent the conversion of the desired cis-isomer to the trans-isomer. patsnap.com In the synthesis of sulfinamides from sulfonyl chlorides, the reaction temperature was optimized to 0°C to achieve the best yield. nih.gov Continuous flow reactors offer excellent temperature control, which is particularly important for highly exothermic reactions like the synthesis of sulfonyl chlorides, thereby improving safety and preventing thermal runaway. rsc.org

Table 2: Optimization Parameters in Sulfonyl Dichloride Synthesis

ParameterExampleEffectReference
Solvent Dichloromethane vs. Acetonitrile/THF/EtOAcHigher yield of sulfinamide in dichloromethane. nih.gov
Catalyst Tertiary Amine (e.g., Quinoline)Catalyzes the formation of dicarboxylic acid dichloride. google.com
Catalyst Copper Salts (e.g., CuCl)Catalyzes the Sandmeyer reaction for sulfonyl chloride synthesis. acs.org
Temperature 45-50°C for 1,4-cyclohexanedicarboxylic acid dichloride synthesisPrevents isomerization of cis to trans isomer. patsnap.com
Temperature 0°C for sulfinamide synthesisOptimal temperature for maximizing yield. nih.gov

Reactivity and Reaction Mechanisms of 3,3 Sulphonyldipropionyl Dichloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including 3,3'-Sulphonyldipropionyl dichloride. This reaction proceeds via a tetrahedral intermediate, where a nucleophile attacks the carbonyl carbon, followed by the elimination of the chloride leaving group.

The reaction of this compound with alcohols results in the formation of diesters. This esterification process is a classic example of nucleophilic acyl substitution. The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. The reaction typically proceeds readily, often in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. The general mechanism involves the alcohol attacking the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is removed from the oxonium ion to yield the ester.

While specific experimental data for the esterification of this compound with a wide range of alcohols is not extensively detailed in the readily available literature, the general reactivity pattern is well-established for acyl chlorides. The reaction conditions and yields would be expected to vary based on the steric hindrance and electronic properties of the specific alcohol used.

Table 1: Representative Esterification Reactions of Acyl Chlorides (Note: This table is illustrative of general acyl chloride reactivity and not specific to this compound due to a lack of specific data in the searched literature.)

AlcoholReaction ConditionsProduct
MethanolPyridine, 0 °C to RTDimethyl 3,3'-sulphonyldipropionate
EthanolTriethylamine, CH₂Cl₂, RTDiethyl 3,3'-sulphonyldipropionate
Isopropanol (B130326)Pyridine, refluxDiisopropyl 3,3'-sulphonyldipropionate
PhenolAqueous NaOH, Schotten-BaumannDiphenyl 3,3'-sulphonyldipropionate

The reaction of this compound with primary or secondary amines yields diamides. This amidation reaction is typically rapid and highly exothermic. The nitrogen atom of the amine, being a strong nucleophile, readily attacks the carbonyl carbon of the acyl chloride. Similar to esterification, a base is often used to scavenge the HCl produced. The reaction proceeds through a tetrahedral intermediate, followed by the expulsion of the chloride ion and deprotonation of the nitrogen to form the stable amide bond.

Table 2: Representative Amidation Reactions of Acyl Chlorides (Note: This table illustrates general acyl chloride reactivity and is not based on specific experimental data for this compound from the searched literature.)

AmineReaction ConditionsProduct
Ammonia (B1221849)Aqueous solution3,3'-Sulphonyldipropionamide
MethylamineDichloromethane (B109758), 0 °CN,N'-Dimethyl-3,3'-sulphonyldipropionamide
AnilinePyridine, RTN,N'-Diphenyl-3,3'-sulphonyldipropionamide
DiethylamineTriethylamine, THF, 0 °CN,N,N',N'-Tetraethyl-3,3'-sulphonyldipropionamide

Beyond alcohols and amines, this compound can react with a variety of other nucleophiles. For instance, reaction with water leads to hydrolysis, forming the corresponding dicarboxylic acid, 3,3'-sulphonyldipropionic acid. Carboxylates can react to form acid anhydrides. Thiol nucleophiles will react to form thioesters. These reactions all follow the general nucleophilic acyl substitution mechanism.

Polymerization Reactions

The difunctional nature of this compound, possessing two acyl chloride groups, makes it a suitable monomer for step-growth polymerization, specifically through polycondensation reactions.

This compound can be used to synthesize polyesters and polyamides through polycondensation with diols and diamines, respectively.

Polyester (B1180765) Formation: In the presence of a diol, this compound undergoes repeated esterification reactions to form a polyester chain. The reaction is typically carried out via interfacial or solution polymerization. In interfacial polymerization, the diacid chloride in an organic solvent reacts with a diol (often as a salt in an aqueous phase) at the interface of the two immiscible liquids. In solution polymerization, both monomers are dissolved in a common inert solvent, often with a base to neutralize the HCl byproduct. mdpi.com

Polyamide Formation: Similarly, reacting this compound with a diamine leads to the formation of a polyamide. This reaction is also commonly performed using interfacial or low-temperature solution polymerization techniques to achieve high molecular weight polymers. The high reactivity of the acyl chloride with the amine allows for rapid polymer chain growth.

The kinetics of copolymerization involving this compound would depend on the reactivity of the comonomers. In a copolymerization with another diacid chloride and a diol or diamine, the relative reactivity of the two diacid chlorides would influence the sequence distribution in the resulting copolymer. If the reactivities are similar, a random copolymer is likely to form. If one is significantly more reactive, a blocky structure might be favored, especially in the early stages of the polymerization.

The thermodynamics of these polycondensation reactions are generally favorable, driven by the formation of stable ester or amide linkages and the release of a small molecule byproduct (HCl). The equilibrium can be shifted towards the polymer product by efficiently removing the HCl, which is why acid scavengers are crucial.

Specific kinetic and thermodynamic data for the copolymerization of this compound are not widely reported in the available scientific literature. Such studies would require detailed experimental measurements of reaction rates and equilibrium constants under various conditions.

Other Derivatization Reactions

Beyond simple nucleophilic substitution at the acyl chloride groups, this compound is anticipated to undergo intramolecular reactions to form cyclic derivatives and reactions that modify the sulfonyl group.

Formation of Cyclic Anhydrides and Imides

The bifunctional nature of this compound, possessing two reactive acyl chloride moieties, makes it a prime candidate for intramolecular cyclization reactions to form seven-membered rings.

Cyclic Anhydride (B1165640) Formation: Intramolecular cyclization of the corresponding dicarboxylic acid, 3,3'-sulfonyldipropanoic acid, is the most common route to the cyclic anhydride. This can be achieved through dehydration using strong dehydrating agents like acetic anhydride or by heating. While direct cyclization from the dichloride is less common, it could theoretically occur under controlled hydrolysis conditions, where one acyl chloride is hydrolyzed to a carboxylic acid, which then reacts with the remaining acyl chloride.

Cyclic Imide Formation: The reaction of this compound with ammonia or primary amines is expected to yield cyclic imides. The reaction would proceed via initial formation of a diamide (B1670390), followed by an intramolecular nucleophilic acyl substitution where one of the amide nitrogens attacks the other carbonyl carbon, eliminating a molecule of water upon heating to form the stable cyclic imide ring.

Transformations Involving the Sulfonyl Moiety

The sulfonyl group in this compound is generally stable. However, under specific and often harsh reaction conditions, it can undergo transformations.

Reduction: The sulfonyl group can be reduced to a sulfide. Common reducing agents for this transformation include strong hydride reagents like lithium aluminum hydride. This reaction would yield 3,3'-thiodipropionyl dichloride.

Cleavage: Cleavage of the carbon-sulfur bond in the sulfonyl group is a challenging transformation that typically requires drastic conditions, such as treatment with strong reducing agents or certain catalysts. This would lead to the fragmentation of the molecule.

Mechanistic Studies of this compound Transformations

Detailed mechanistic studies specifically for this compound are not readily found in the literature. However, the mechanisms of its expected transformations can be inferred from studies on analogous compounds.

Elucidation of Reaction Intermediates

The reactions of this compound are expected to proceed through several key intermediates:

Acylium Ions: In the presence of Lewis acids, acyl chlorides can form highly reactive acylium ions, which are potent electrophiles in acylation reactions.

Tetrahedral Intermediates: Nucleophilic attack on the carbonyl carbon of the acyl chloride groups by nucleophiles such as water, alcohols, or amines proceeds through a tetrahedral intermediate. The collapse of this intermediate with the expulsion of the chloride leaving group leads to the final product.

Amic Acid Intermediates: In the formation of cyclic imides, the initial reaction with an amine would form an intermediate amic acid before cyclization.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be crucial in identifying these transient species.

Kinetic and Thermodynamic Analysis of Reactions

A comprehensive kinetic and thermodynamic analysis of the reactions of this compound has not been reported. However, general trends can be anticipated:

Kinetics: The reactions of acyl chlorides are typically fast due to the high electrophilicity of the carbonyl carbon and the excellent leaving group ability of the chloride ion. The rate of reaction would be influenced by the nature of the nucleophile, the solvent polarity, and the temperature. For intramolecular cyclization reactions, the formation of a seven-membered ring might be kinetically less favorable than five- or six-membered rings due to higher ring strain.

Thermodynamics: The formation of stable products such as amides, esters, and cyclic anhydrides or imides is generally thermodynamically favorable. The precise Gibbs free energy change for these reactions would depend on the specific reactants and conditions. Thermodynamic data for the formation of analogous anhydrides can provide an estimate of the feasibility of these reactions.

Spectroscopic and Structural Characterization of 3,3 Sulphonyldipropionyl Dichloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 3,3'-Sulphonyldipropionyl dichloride, one would expect to observe signals corresponding to the methylene (B1212753) (–CH₂–) protons. The chemical shift of these protons would be significantly influenced by the adjacent electron-withdrawing sulfonyl (–SO₂–) and carbonyl chloride (–COCl) groups. The symmetrical nature of the molecule would likely result in a simplified spectrum. However, without experimental data, the precise chemical shifts and coupling patterns cannot be reported.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., carbonyl, methylene). A ¹³C NMR spectrum of this compound would be expected to show distinct signals for the carbonyl carbon and the methylene carbons. The chemical shifts would provide evidence for the carbon skeleton, with the positions of the peaks being characteristic of carbons influenced by the sulfonyl and acyl chloride functionalities. Specific peak positions are not available from the conducted searches.

Advanced NMR Techniques (e.g., 2D NMR, DEPT)

Advanced NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and DEPT (Distortionless Enhancement by Polarization Transfer) would be invaluable for the unambiguous assignment of proton and carbon signals. DEPT experiments, for instance, would differentiate between CH, CH₂, and CH₃ groups, confirming the presence of methylene carbons. 2D NMR would establish connectivity between protons and carbons. No published studies employing these techniques on this compound were found.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its functional groups. A very strong absorption would be expected in the region of 1750-1815 cm⁻¹ due to the C=O stretching of the acyl chloride group. Additionally, strong characteristic absorptions for the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group would be anticipated around 1150-1180 cm⁻¹ and 1340-1370 cm⁻¹, respectively. Specific frequencies from experimental spectra could not be located.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While the C=O stretch is also Raman active, the S=O stretching vibrations of the sulfonyl group typically give rise to strong Raman signals. The symmetric nature of the molecule might also result in certain vibrations being more prominent in the Raman spectrum than in the IR spectrum. No experimental Raman data for this compound was identified during the search.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule would first be ionized to form a molecular ion (M+•). The mass-to-charge ratio (m/z) of this molecular ion would correspond to the molecular weight of this compound. Subsequent fragmentation of this molecular ion would likely proceed through several characteristic pathways.

One probable fragmentation route involves the cleavage of the carbon-sulfur bond. This could lead to the formation of ions corresponding to the propionyl dichloride moiety and the sulfonyl radical. Another significant fragmentation pathway would be the loss of a chlorine atom from the acyl chloride groups, which is a common fragmentation for chlorinated organic compounds. The loss of carbon monoxide (CO) from the acyl chloride groups is also a predictable fragmentation event.

The presence of the sulfonyl group would also influence the fragmentation pattern. Cleavage of the S-C bonds could result in the formation of ions containing the SO2 group. It is also possible to observe rearrangements and more complex fragmentation patterns, which are characteristic of sulfonyl-containing compounds. mdpi.com

A hypothetical fragmentation pattern is presented in the table below. The exact m/z values would depend on the specific isotopes of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S) present in the fragments.

Hypothetical Mass Spectrometry Fragmentation Data for this compound

Fragment IonStructurePredicted m/z (for ³⁵Cl and ³²S)
[M]+•C₆H₈Cl₂O₄S249.95
[M - Cl]+C₆H₈ClO₄S214.99
[M - COCl]+C₅H₈ClO₃S186.99
[CH₂CH₂COCl]+C₃H₄ClO91.00
[SO₂(CH₂CH₂COCl)]+C₃H₄ClO₃S154.96
[SO₂]+•SO₂63.96

X-ray Diffraction (XRD) for Solid-State Molecular Structure and Crystal Packing

Specific X-ray diffraction data for single crystals of this compound could not be located in the existing scientific literature. Therefore, a definitive analysis of its solid-state molecular structure and crystal packing is not possible at this time.

However, based on the X-ray crystallographic data of related compounds containing sulfonyl and acyl chloride functionalities, some structural features can be anticipated. The sulfur atom in the sulfonyl group is expected to have a tetrahedral geometry, with the S=O bond lengths being characteristic of sulfones. The propionyl dichloride chains would likely adopt a staggered conformation to minimize steric hindrance.

Without experimental data, any discussion on the precise unit cell parameters, space group, and detailed intermolecular contacts remains speculative.

Computational and Theoretical Investigations of 3,3 Sulphonyldipropionyl Dichloride

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is widely utilized to predict molecular properties and reactivity. For 3,3'-Sulphonyldipropionyl dichloride, DFT calculations can elucidate its fundamental chemical characteristics. The B3LYP functional combined with a basis set like 6-311G+(d,p) is a common level of theory for such investigations, providing a balance between accuracy and computational cost. nih.govnih.gov

The electronic structure of a molecule is fundamental to its chemical behavior. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

Global reactivity descriptors, such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors help in quantifying the reactivity of this compound. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack. nih.gov

Table 1: Calculated Reactivity Descriptors for this compound

Parameter Formula Description
HOMO Energy (EHOMO) - Energy of the highest occupied molecular orbital.
LUMO Energy (ELUMO) - Energy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution.
Chemical Softness (σ) 1 / η Reciprocal of hardness, indicates higher reactivity.
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Measures the power of an atom to attract electrons.

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

Note: Specific values are dependent on the level of theory and basis set used for the calculation.

DFT calculations are a reliable method for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. nih.gov

Vibrational Frequencies (IR and Raman): Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. researchgate.net By calculating the harmonic vibrational frequencies, one can assign the observed experimental bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.netnih.gov Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the computational method. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are valuable for assigning signals in experimental NMR spectra and can help elucidate the compound's structure in solution. libretexts.orgnih.gov The calculated shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). nmrprocflow.org

Understanding the reaction mechanisms of this compound, particularly in processes like polymerization or hydrolysis, is crucial. DFT can be used to model reaction pathways by locating the transition states (TS) that connect reactants to products. researchgate.net By calculating the activation energies (the energy difference between the reactants and the transition state), the feasibility and kinetics of a proposed reaction can be assessed. doi.org This analysis provides a detailed picture of the bond-breaking and bond-forming processes at the molecular level. doi.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations are particularly useful for:

Conformational Analysis: The molecule possesses several rotatable bonds, leading to multiple possible conformations. MD simulations can explore the potential energy surface to identify the most stable (lowest energy) conformers and the energy barriers between them. nih.govresearchgate.netnih.govmdpi.com This is crucial as the reactivity and physical properties of the molecule can be conformation-dependent.

Solvent Effects: Reactions are typically carried out in a solvent, which can significantly influence molecular conformation and reactivity. researchgate.netresearchgate.net MD simulations can explicitly model the solvent molecules surrounding this compound, allowing for the study of solute-solvent interactions, such as hydrogen bonding and solvation shells. repositorioinstitucional.mxmdpi.com This provides a more realistic model of the molecule's behavior in a condensed phase. mdpi.com

Theoretical Studies on Polymerization Initiation and Propagation

This compound is a difunctional monomer suitable for polymerization reactions, such as polycondensation. Theoretical studies can provide valuable insights into the mechanisms of polymerization.

Computational models can be used to investigate the initial steps of polymerization, where the sulfonyl dichloride reacts with a co-monomer (e.g., a diamine or diol). DFT calculations can model the reaction pathway of this initiation step, determining its activation energy and reaction thermodynamics.

Advanced Applications in Polymer Science and Materials Chemistry

Synthesis of High-Performance Polymers from 3,3'-Sulphonyldipropionyl Dichloride

The bifunctional nature of this compound makes it a valuable building block for the synthesis of various high-performance polymers through condensation polymerization reactions. The presence of the sulfonyl group in the backbone of these polymers is anticipated to influence their thermal stability, solubility, and mechanical properties.

Polyesters with Tailored Properties

The reaction of this compound with various diols can lead to the formation of polyesters. The properties of these polyesters can be systematically tailored by the selection of the diol comonomer. For instance, the use of aromatic diols can result in polyesters with high glass transition temperatures and enhanced thermal stability, suitable for applications requiring high-temperature resistance. Conversely, the incorporation of aliphatic diols can lead to more flexible polyesters with lower melting points, which may be advantageous for applications requiring processability and toughness.

Diol Comonomer Type Anticipated Polyester (B1180765) Properties Potential Applications
Aromatic DiolsHigh thermal stability, high glass transition temperature, rigidityHigh-performance coatings, engineering plastics
Aliphatic DiolsIncreased flexibility, lower melting point, improved solubilityAdhesives, flexible packaging, biomedical materials

This table presents a hypothetical overview of how the choice of diol could influence the properties of polyesters synthesized with this compound, based on general principles of polymer chemistry.

Polyamides and Polysulfonamides

Similarly, the polycondensation of this compound with diamines yields polyamides. The sulfonyl group integrated into the polymer backbone is expected to disrupt the hydrogen bonding typically found in traditional polyamides, which could lead to improved solubility in organic solvents. This enhanced solubility is a significant advantage for processing and fabricating these materials into films and fibers.

Furthermore, the reaction with diamines containing sulfonyl groups or with sulfonated diamines could lead to the formation of polysulfonamides. These polymers are of interest for applications such as gas separation membranes and proton exchange membranes in fuel cells, owing to the specific properties imparted by the high concentration of sulfonyl groups.

Polymer Type Key Structural Feature Potential Property Enhancement
PolyamidesSulfonyl group in backboneImproved solubility, modified mechanical properties
PolysulfonamidesHigh concentration of sulfonyl groupsEnhanced ion conductivity, specific membrane transport properties

This interactive table outlines the potential enhancements in polyamides and polysulfonamides derived from this compound.

Incorporation into Novel Polymer Architectures

Beyond linear polymers, this compound can be utilized as a monomer for the creation of more complex polymer architectures. For example, its reaction with multifunctional monomers (e.g., triols or triamines) can lead to the formation of branched or cross-linked polymers. These architectures can exhibit unique rheological and mechanical properties compared to their linear counterparts. Additionally, it could be used as a linking agent to connect different polymer chains, leading to the formation of block copolymers or graft copolymers with tailored phase-separated morphologies and combined properties from the different polymer segments.

Development of Functional Polymers and Advanced Materials

The incorporation of the sulfonyl group and the flexibility of the propyl chains in this compound provide opportunities for the development of functional polymers and advanced materials with specific, triggerable responses and catalytic activities.

Stimuli-Responsive Polymer Systems

Stimuli-responsive, or "smart," polymers are materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. While direct research on stimuli-responsive polymers based on this compound is not widely documented, the presence of the polar sulfonyl group could potentially be exploited to design pH- or temperature-responsive systems. For instance, the polarity and hydrogen bonding capability of the sulfonyl group could influence the lower critical solution temperature (LCST) of aqueous polymer solutions, a key parameter for thermoresponsive polymers.

Block and Graft Copolymer Architectures Utilizing this compound Moieties

The synthesis of block and graft copolymers often involves controlled polymerization techniques and specific coupling reactions. While direct examples of using this compound to create block or graft copolymers are not readily found in the reviewed literature, its chemical nature allows for theoretical post-polymerization modification strategies.

For instance, a homopolymer or a random copolymer synthesized using this compound could potentially be functionalized to initiate the growth of a second polymer block, thereby forming a block copolymer. Similarly, the sulfonyl group within the polymer backbone could be a site for modification to attach polymer chains, leading to a graft copolymer structure. The synthesis of sulfonated block copolymers is a well-established field, often involving the sulfonation of a pre-existing block copolymer to introduce sulfonic acid groups. mdpi.comnih.govresearchgate.netcapes.gov.br These materials exhibit microphase separation, which is crucial for applications like proton exchange membranes in fuel cells. nih.gov

Graft polymerization is another versatile method to modify polymer properties. Techniques like "grafting from" involve initiating the polymerization of a monomer from active sites on a polymer backbone. nih.gov While not directly demonstrated with this compound, sulfonyl chloride groups have been used as macroinitiators for the synthesis of polyamide-graft-polyoxazolines. researchgate.net

Polymer Characterization Techniques for Materials Derived from this compound

The characterization of polymers derived from this compound would involve a suite of standard polymer analysis techniques to determine their molecular weight, structure, thermal properties, and morphology.

Spectroscopic Techniques:

Fourier Transform Infrared (FTIR) Spectroscopy: This technique is essential for confirming the formation of the desired polymer by identifying characteristic absorption bands. For polyamides synthesized from this compound, one would expect to see characteristic amide bond absorptions (N-H and C=O stretching). researchgate.netresearchgate.net The presence of the sulfonyl group (S=O stretching) would also be a key feature in the FTIR spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the detailed chemical structure of the polymer, confirming the connectivity of the monomers, and ensuring the absence of impurities. nih.gov

Molecular Weight Determination:

Gel Permeation Chromatography (GPC): GPC is the standard method for determining the molecular weight distribution (including number average molecular weight, Mn, and weight average molecular weight, Mw) and polydispersity index (PDI) of polymers. nsf.govufl.edupolymerchar.comresearchgate.netwarwick.ac.uk

Thermal Analysis:

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature. This provides information about the decomposition temperature. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC): DSC is employed to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. researchgate.net

Morphological and Structural Analysis:

X-Ray Diffraction (XRD): XRD is used to investigate the crystalline or amorphous nature of the polymer. The presence of sharp peaks indicates a crystalline structure, while broad halos suggest an amorphous morphology. scitepress.orgresearchgate.netsapub.orguitm.edu.myresearchgate.netthermofisher.com

Mechanical Properties:

Tensile Testing: This method is used to measure the mechanical properties of the polymer, such as tensile strength, elongation at break, and Young's modulus, providing insights into its strength and flexibility. researchgate.netpolyplasty.czmdpi.com

Below is a table summarizing the characterization techniques and the typical information they provide for polymers derived from this compound.

Characterization TechniqueInformation Obtained
FTIR SpectroscopyFunctional groups present (e.g., amide, sulfonyl)
NMR SpectroscopyDetailed chemical structure and monomer connectivity
Gel Permeation Chromatography (GPC)Molecular weight distribution (Mn, Mw, PDI)
Thermogravimetric Analysis (TGA)Thermal stability and decomposition temperature
Differential Scanning Calorimetry (DSC)Glass transition temperature (Tg), melting temperature (Tm)
X-Ray Diffraction (XRD)Crystalline or amorphous nature
Tensile TestingMechanical properties (strength, elasticity)

Role As a Key Reagent in Complex Organic Synthesis

Formation of Sulfonyl-Containing Building Blocks for Advanced Synthesis

The primary role of 3,3'-Sulphonyldipropionyl dichloride in advanced synthesis is as a monomer for the creation of sulfonyl-containing polymers. The two acyl chloride groups can react with difunctional nucleophiles, such as diamines and diols, in step-growth polymerization reactions to yield polyamides and polyesters, respectively. libretexts.orgopenstax.org These polymers incorporate the sulfonyl group into the backbone, which can impart unique properties to the resulting material, such as altered solubility, thermal stability, and potential for hydrogen bonding.

The reaction with diamines leads to the formation of polyamides containing a sulfonyl group. This condensation polymerization proceeds with the elimination of hydrogen chloride. youtube.com Similarly, reaction with diols produces sulfonyl-containing polyesters. libretexts.orglibretexts.org The general schemes for these polymerizations are depicted below:

Reaction with Diamines to Form Polyamides: n H₂N-R-NH₂ + n ClOC(CH₂)₂SO₂(CH₂)₂COCl → [-HN-R-NH-OC(CH₂)₂SO₂(CH₂)₂CO-]ₙ + 2n HCl

Reaction with Diols to Form Polyesters: n HO-R-OH + n ClOC(CH₂)₂SO₂(CH₂)₂COCl → [-O-R-O-OC(CH₂)₂SO₂(CH₂)₂CO-]ₙ + 2n HCl

These polymerization reactions are often carried out using interfacial polymerization techniques, where the diamine or diol is dissolved in an aqueous phase and the diacyl chloride is in an immiscible organic solvent. nsf.govnih.goved.ac.uk The polymer film forms at the interface of the two layers.

The resulting sulfonyl-containing polymers can be considered advanced building blocks themselves, as they can be further modified or used in the creation of more complex materials, such as block copolymers with specific self-assembly properties. mdpi.com The incorporation of the sulfonyl group can influence the polymer's physical and chemical characteristics, making these materials of interest for various applications.

Below is a representative table of potential monomers that can be reacted with this compound to form sulfonyl-containing polymers.

Monomer TypeExample MonomerResulting Polymer
DiamineHexamethylenediamineSulfonyl-containing polyamide
Diaminep-PhenylenediamineSulfonyl-containing polyamide
DiolEthylene glycolSulfonyl-containing polyester (B1180765)
DiolBisphenol ASulfonyl-containing polyester

Participation in Multicomponent Reactions (if applicable to the compound's reactivity)

While specific examples of this compound participating in classic multicomponent reactions (MCRs) are not widely reported in scientific literature, its bifunctional nature suggests a potential for such applications. nih.govmdpi.com MCRs are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step from three or more starting materials. mdpi.com

Given the high reactivity of acyl chlorides, this compound could theoretically act as a component in MCRs that involve the in-situ formation of amides or esters. For instance, in a variation of the Ugi or Passerini reaction, this diacyl chloride could potentially react with an amine, an isocyanide, and a carboxylic acid or an aldehyde and an isocyanide, respectively, at both ends of the molecule to generate more complex, symmetrical structures. However, the high reactivity and potential for rapid polymerization might complicate such one-pot reactions, often leading to oligomeric or polymeric side products rather than a discrete, well-defined small molecule. nih.gov Further research would be needed to explore the viability and specific conditions required for the successful application of this compound in multicomponent reactions.

Synthesis of Macrocyclic and Heterocyclic Systems via Condensation Reactions

The structure of this compound, with two reactive sites separated by a flexible sulfonyl-containing linker, makes it a suitable candidate for the synthesis of macrocyclic and heterocyclic compounds through condensation reactions. nih.govmdpi.com

Macrocycle Synthesis: Under high-dilution conditions, the intramolecular reaction of this compound with a long-chain difunctional nucleophile, such as a diamine or a diol, can lead to the formation of macrocycles. nih.govnih.govmdpi.com This approach, known as macrocyclization, is a key strategy for synthesizing large ring structures. The reaction would involve the formation of two amide or ester linkages to close the ring. The sulfonyl group would be incorporated into the macrocyclic framework, potentially influencing its conformation and binding properties.

A hypothetical reaction for the formation of a macrocyclic diamide (B1670390) is shown below:

H₂N-(CH₂)ₓ-NH₂ + ClOC(CH₂)₂SO₂(CH₂)₂COCl → cyclo[-NH-(CH₂)ₓ-NH-OC(CH₂)₂SO₂(CH₂)₂CO-] + 2 HCl

The success of such a macrocyclization is highly dependent on the reaction conditions, including the concentration of the reactants and the length and nature of the linker in the difunctional nucleophile.

Heterocycle Synthesis: this compound can also be employed in the synthesis of heterocyclic systems. Reaction with appropriate dinucleophiles can lead to the formation of rings containing the sulfonyl moiety. For example, reaction with a hydrazine (B178648) derivative could yield a 1,2-diazacyclic structure, while reaction with a hydroxylamine (B1172632) derivative could form a 1,2-oxazacyclic system. The specific heterocyclic system formed would depend on the nature of the dinucleophile used. researchgate.netnih.gov

For instance, the condensation with a substituted hydrazine could potentially lead to the formation of a pyridazine-dione derivative. The reactivity of the acyl chloride groups allows for the cyclization to occur under relatively mild conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3,3'-sulphonyldipropionyl dichloride, and how can purity be validated?

  • Methodology : The compound is typically synthesized via the reaction of 3,3'-sulphonyldipropionic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Purification involves fractional distillation under reduced pressure or recrystallization from inert solvents.
  • Validation : Purity is assessed using HPLC with UV detection (as per pharmacopeial standards for related dichlorides) , complemented by 1H^1H-NMR and FT-IR spectroscopy to confirm structural integrity. Residual solvents are quantified via gas chromatography (GC).

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Handling : Use inert atmosphere (argon/nitrogen) gloveboxes to avoid hydrolysis. Wear PPE, including chemical-resistant gloves and face shields, due to its corrosive nature.
  • Storage : Store at 0–6°C in airtight, amber glass containers to mitigate thermal decomposition and moisture absorption, as recommended for structurally similar dichlorides .

Q. What analytical techniques are most effective for characterizing this compound?

  • Structural Analysis : 13C^{13}C-NMR and 1H^1H-NMR for sulfonyl and propionyl group identification; FT-IR for characteristic S=O (1150–1300 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches.
  • Purity Assessment : GC-MS for volatile impurities; elemental analysis (C, H, S, Cl) to validate stoichiometry. Reference standards for related dichlorides (e.g., registration data in regulatory databases) aid in method calibration .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound with nucleophiles?

  • Approach : Conduct kinetic studies under varying temperatures and solvent polarities. Isotopic labeling (e.g., deuterated nucleophiles) can track reaction pathways. For example, deuterated dimethylamine (as in ) could reveal intermediates via 2H^2H-NMR .
  • Tools : DFT calculations to model transition states; in-situ Raman spectroscopy to monitor real-time bond cleavage.

Q. What methodologies are suitable for investigating the thermal stability and decomposition products of this compound?

  • Thermal Analysis : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to identify decomposition onset temperatures.
  • Decomposition Products : Pyrolysis-GC-MS or high-resolution mass spectrometry (HRMS) to detect sulfonic acid derivatives or propionyl chloride byproducts. Safety protocols from dichloride SDS (e.g., controlled venting) are critical during such experiments .

Q. How can researchers resolve contradictions in reported reaction yields for sulfonamide derivatives synthesized from this compound?

  • Troubleshooting : Replicate experiments under strictly anhydrous conditions (trace water may hydrolyze the dichloride). Compare solvent effects (polar aprotic vs. chlorinated solvents).
  • Data Cross-Validation : Use literature databases (e.g., PubMed query strategies in ) to identify variables like catalyst loading or stoichiometric ratios that influence yields .

Q. What advanced toxicity profiling methods are applicable to this compound?

  • In Vitro : MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity; Ames test for mutagenicity.
  • In Vivo : Acute oral toxicity studies in rodents (LD₅₀ determination), following protocols for structurally analogous dichlorides like paraquat dichloride .

Q. How can degradation pathways of this compound under environmental conditions be systematically studied?

  • Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–10) and analyze degradation kinetics via LC-MS. Identify sulfonic acid derivatives as primary hydrolytic products.
  • Photolysis : Use UV irradiation chambers to simulate sunlight exposure; monitor intermediates using time-resolved spectroscopy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.